GD1a Ganglioside sugar-β-NAc-sp1-NH2
Description
Properties
Molecular Formula |
C28H33F2N7O2S |
|---|---|
Synonyms |
Neu5Acα2-3Galβ1-3GalNAcβ1-4 |
Origin of Product |
United States |
Synthesis and Structural Elucidation of Gd1a Ganglioside Sugar β Nac Sp1 Nh2
Chemoenzymatic Synthesis Strategies for Modified Gangliosides
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods to assemble complex glycans that are difficult to produce by either approach alone. acs.orgnih.gov This strategy is particularly effective for synthesizing gangliosides, which are sialic acid-containing glycosphingolipids with intricate structures. nih.gov The general approach involves the enzymatic construction of the core oligosaccharide followed by the chemical attachment of a linker, or the chemical synthesis of a core structure which is then elaborated upon by enzymes. acs.orgnih.gov One-pot multienzyme (OPME) systems have been developed to produce ganglioside glycans, such as those for GM3 and GD3, with high efficiency. nih.govresearchgate.net
Enzymatic synthesis is highly advantageous due to the stereospecific and regiospecific nature of glycosyltransferase enzymes, which eliminates the need for complex protecting-group manipulations common in chemical synthesis. researchgate.netnih.gov Glycosyltransferases catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-Gal, CMP-Neu5Ac) to an acceptor molecule. nih.govnih.gov
The construction of the GD1a oligosaccharide backbone is achieved through the sequential action of specific glycosyltransferases. nih.govresearchgate.net For instance, to build upon a precursor like lactosyl sphingosine (B13886), sialyltransferases are used to add sialic acid residues, followed by galactosyltransferases and others to complete the chain. nih.govresearchgate.net The process is controlled by the inherent specificity of each enzyme, ensuring the correct linkage and anomeric configuration (α or β) at each step. nih.gov Challenges in this approach include the high cost of sugar nucleotides and the potential for enzyme inhibition by the nucleotide by-products, though enzyme recycling systems can mitigate these issues. nih.gov
To create the "GD1a Ganglioside sugar-β-NAc-sp1-NH2" analogue, a linker with a terminal amine group (-NH2) must be attached to the reducing end of the enzymatically synthesized GD1a oligosaccharide. This is typically achieved through chemical derivatization. A common strategy involves reacting the free reducing sugar with a bifunctional linker. nih.gov
One such method is oxime ligation, which uses an aminooxy-containing linker. nih.govnih.gov This reaction is chemoselective for the aldehyde group of the open-ring form of the reducing sugar and preserves the closed-ring structure of the glycan, which can be important for biological recognition. nih.govnih.gov The linker itself is designed with multiple key features: the aminooxy group for ligation, a spacer arm (like the "sp1" moiety), and a terminal functional group, in this case, an amine (-NH2), which might initially be protected. nih.gov This terminal amine is then available for covalent immobilization onto surfaces for applications like glycan arrays. nih.gov Another established method is reductive amination, where a linker containing a primary amine reacts with the reducing end of the glycan to form a Schiff base, which is then reduced to a stable secondary amine. mdpi.com
Modular synthesis represents a strategic approach to building complex glycans by preparing key building blocks (modules) that can be combined. nih.govnih.gov This can involve chemically synthesizing a core glycan structure and then using a panel of glycosyltransferases to add terminal sugars for diversification. acs.orgnih.gov For example, an Asymmetric Glycan as Common-substrate Strategy (AGCS) has been used to create N-glycan libraries by chemically producing oligosaccharide cores that are then selectively modified by enzymes like fucosyltransferases and sialyltransferases. acs.org
This approach combines the efficiency of chemical synthesis for creating core scaffolds with the precision of enzymatic glycosylation for terminal modifications. acs.org A chemoenzymatic strategy for sulfated gangliosides employed the chemical synthesis of a core pentasaccharide with strategically placed protecting groups. Selective removal of these groups allowed for specific sulfation or further enzymatic modification, ultimately providing a diverse panel of related but distinct glycan structures. researchgate.net Such modular methods are powerful for generating the specific oligosaccharide portion of GD1a, which can then be derivatized with the sp1-NH2 linker.
Biosynthetic Pathways of Native GD1a Ganglioside and Related Glycosphingolipids
In mammals, gangliosides are synthesized in a stepwise manner primarily in the Golgi apparatus, starting from the precursor ceramide. nih.govresearchgate.net The synthesis of most gangliosides, including GD1a, begins with the formation of lactosylceramide (B164483) (LacCer). nih.govresearchgate.net From LacCer, the pathway branches into several series (a-, b-, and c-series) based on the initial number of sialic acid residues added. jocs.jp GD1a is a member of the "a-series" of gangliosides. jocs.jp Its direct precursor is the ganglioside GM1. nih.govresearchgate.net The major brain gangliosides—GM1, GD1a, GD1b, and GT1b—share a common tetrasaccharide core. researchgate.netjohnshopkins.edu
The formation of GD1a from its precursor GM1 is catalyzed by a specific sialyltransferase that adds a second sialic acid residue to the terminal galactose of the glycan chain. nih.govnih.govjohnshopkins.edu This reaction is critical for generating the final GD1a structure.
Genetic and biochemical studies in mice have identified the specific enzymes responsible for this step. The sialyltransferases ST3Gal-II and ST3Gal-III are the primary enzymes responsible for the terminal α2-3 sialylation of GM1 to produce GD1a in the brain. nih.govresearchgate.netjohnshopkins.edu While ST3Gal-II is the main contributor, ST3Gal-III can also perform this function and appears to compensate in the absence of ST3Gal-II. nih.govresearchgate.net Mice lacking both ST3Gal-II and ST3Gal-III genes show a greater than 95% depletion in GD1a, confirming the crucial role of these two enzymes. researchgate.netjohnshopkins.edu
The table below outlines the key enzymes involved in the biosynthetic pathway leading to GD1a.
| Enzyme | Abbreviation | Function in Pathway |
| UDP-GalNAc:LacCer/GM3 β1-4 N-acetylgalactosaminyltransferase | GalNAc-T | Converts GM3 to GM2, a key step in the a-series pathway. nih.govjocs.jp |
| UDP-Gal:GM2 β1-3 galactosyltransferase | Gal-T2 | Converts GM2 to GM1, the direct precursor of GD1a. nih.govjocs.jp |
| CMP-sialic acid:GM1 α2-3 sialyltransferase | ST3Gal-II / ST3Gal-III | Adds the terminal sialic acid to GM1 to form GD1a. nih.govresearchgate.netjohnshopkins.edu |
The expression and relative abundance of different gangliosides are tightly regulated and change significantly during development. jocs.jp In the embryonic brain, simpler gangliosides like GM3 and GD3 are predominant. As the brain matures, their expression decreases, and there is a corresponding increase in more complex gangliosides, including GM1, GD1a, GD1b, and GT1b. jocs.jp This shift is largely due to changes in the expression of the specific glycosyltransferases that synthesize them. jocs.jp
Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive, detailed structural analysis of oligosaccharides in solution. High-resolution NMR allows for the determination of the carbohydrate headgroup's conformation and dynamics. jove.com Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can confirm the identity and sequence of the monosaccharide residues, as well as the anomeric configuration (α or β) and linkage positions of the glycosidic bonds.
Key NMR experiments for glycan characterization include:
¹H NMR: Provides information on the number and type of sugar residues through the chemical shifts of anomeric and other protons.
¹³C NMR: Offers insights into the carbon skeleton of the glycan.
Correlation Spectroscopy (COSY): Establishes proton-proton scalar couplings within a sugar ring, helping to identify the spin systems of individual monosaccharides.
Total Correlation Spectroscopy (TOCSY): Reveals the complete spin system of a monosaccharide residue, from the anomeric proton to the exocyclic methylene (B1212753) protons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C resonances.
Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range proton-carbon couplings, providing definitive evidence for the positions of glycosidic linkages.
In the context of GD1a, NMR studies have been instrumental in investigating the conformational preferences of the ganglioside. These studies have revealed that the placement of sialic acid residues significantly influences the preferred conformation of the core tetrasaccharide. nih.gov For GD1a, a hydrogen-bonding network between the terminal and internal sialic acids has been suggested to play a role in its structure. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Key Protons in the GD1a Oligosaccharide
| Proton | Representative Chemical Shift (ppm) |
|---|---|
| Glc H-1 | ~4.5 |
| Gal H-1 | ~4.4 |
| GalNAc H-1 | ~4.6 |
| Gal' H-1 | ~4.4 |
| Neu5Ac (internal) H-3ax | ~1.8 |
| Neu5Ac (internal) H-3eq | ~2.7 |
| Neu5Ac (terminal) H-3ax | ~1.7 |
| Neu5Ac (terminal) H-3eq | ~2.6 |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the glycoconjugate and to sequence the glycan. tandfonline.com Various ionization methods are employed for the analysis of non-volatile and thermally labile molecules like oligosaccharides.
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar and large biomolecules. ESI-MS can provide accurate molecular mass determination and, when coupled with tandem mass spectrometry (MS/MS), can be used to sequence the oligosaccharide by fragmenting the molecule and analyzing the resulting daughter ions. tandfonline.com
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique that is highly effective for the analysis of complex carbohydrate mixtures. It typically produces singly charged ions, simplifying spectral interpretation. researchgate.net
Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the glycan sequence. By selecting the precursor ion of the glycoconjugate and subjecting it to collision-induced dissociation (CID), a series of fragment ions are produced. The resulting fragmentation pattern provides information about the monosaccharide composition and sequence.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₅₄H₈₉N₅O₃₈ |
| Monoisotopic Mass | 1439.51 Da |
| Average Mass | 1440.3 Da |
| Major Fragment Ions (MS/MS) | Loss of terminal Neu5Ac, loss of internal Neu5Ac, cleavage of glycosidic bonds revealing the core structure. |
Note: The exact mass and fragmentation will depend on the specific sp1 linker used and the ionization state.
Chromatographic techniques are essential for both the purification of the synthesized this compound and for verifying its purity. The choice of chromatographic method depends on the properties of the analyte and the desired scale of separation.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful technique for the high-resolution separation and sensitive detection of underivatized carbohydrates. thermofisher.com The separation is based on the weak acidity of the hydroxyl groups of the carbohydrates, which are ionized at high pH, allowing them to be separated on a strong anion-exchange column. thermofisher.com HPAEC-PAD is particularly useful for assessing the purity of the final product and for analyzing the monosaccharide composition after acid hydrolysis. researchgate.netnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While native oligosaccharides are too polar for traditional reversed-phase chromatography, the introduction of the sp1-NH2 linker imparts some hydrophobic character, allowing for purification by RP-HPLC. harvardapparatus.com This technique is often used to separate the desired product from unreacted starting materials and other hydrophobic impurities. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov
Normal-Phase and Amide-Interaction Liquid Chromatography (HILIC): In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This method is well-suited for the separation of polar compounds like oligosaccharides. The retention mechanism is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. Amino-bonded silica (B1680970) columns are commonly used for this purpose. jove.com
Table 3: Chromatographic Methods for the Analysis and Purification of this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase Principle | Detection Method | Application |
|---|---|---|---|---|
| HPAEC-PAD | Strong Anion Exchange | High pH aqueous buffer gradient | Pulsed Amperometry | Purity assessment, monosaccharide composition analysis |
| RP-HPLC | C18 or other hydrophobic material | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) | UV (if chromophore present), ELSD, or MS | Purification of the functionalized oligosaccharide |
The combination of these advanced spectroscopic and chromatographic methods provides a comprehensive characterization of this compound, ensuring the structural integrity and purity required for its use in subsequent biological studies.
Molecular Mechanisms and Cellular Functions of Gd1a Ganglioside Derivatives
GD1a Ganglioside Involvement in Cell Membrane Organization and Dynamics
GD1a is a key constituent of lipid rafts, which are dynamic, ordered microdomains within the cell membrane enriched in sphingolipids and cholesterol. oup.comnih.govmdpi.com These rafts serve as platforms for the assembly of signaling molecules and are involved in various cellular events, including signal transduction and membrane trafficking. nih.govmdpi.com The formation of these glycosphingolipid-enriched microdomains is driven by the physicochemical properties of gangliosides like GD1a. oup.com The ability of the ceramide portion of GD1a to form hydrogen bond networks at the lipid-water interface, combined with the large size of its oligosaccharide headgroup, promotes its segregation into these specialized domains. oup.com
Research has shown that different gangliosides can form distinct microdomains with specific protein partners. For instance, in cerebellar granule cells, GD1a has been found to be part of distinct lipid raft populations. mdpi.com The lateral segregation of GD1a into these microdomains is also recognized by certain enzymes, such as Vibrio cholerae sialidase, highlighting the specific nature of these domains. oup.com The presence of GD1a within these rafts can influence the recruitment and function of various membrane proteins, thereby modulating cellular responses to external stimuli. nih.gov
The large, bulky oligosaccharide headgroup of GD1a plays a crucial role in this process. oup.comoup.com The geometry of the GD1a monomer, with its extensive hydrophilic headgroup, influences the packing of lipids in the membrane and can modulate the transition temperature of the lipid core. oup.comoup.com Furthermore, the presence of GD1a can induce positive curvature in the membrane, a property that is important for processes such as vesicle formation and membrane budding. researchgate.net The ability of GD1a to alter the physical state of the membrane underscores its importance in maintaining membrane integrity and regulating the function of membrane-associated proteins.
Receptor Interaction and Signal Transduction Pathways Mediated by GD1a
GD1a is not merely a structural component of the membrane; it actively participates in cell signaling by modulating the activity of various receptors and downstream kinase cascades.
With respect to TrkA, the receptor for nerve growth factor (NGF), the role of gangliosides is complex. While GM1 ganglioside is well-known to enhance NGF/TrkA signaling, the broader family of gangliosides, including GD1a, can influence neurotrophin receptor function. nih.gov Crosstalk between different receptor systems, such as EGFR and TrkA, can also be influenced by the membrane environment, where gangliosides are key players. nih.gov The interaction between GD1a and RTKs can be direct, through binding to the receptor's extracellular domain, or indirect, by altering the membrane properties in the vicinity of the receptor, thereby influencing its conformation and dimerization state. nih.gov
Table 1: Influence of GD1a on Receptor Tyrosine Kinase Activity
| Receptor | Cell Type | Effect of GD1a | Reference |
| EGFR | Normal human dermal fibroblasts | Promotes ligand-independent dimerization and activation | nih.gov |
| EGFR | Human neuroblastoma cells | Inhibition of phosphorylation and cell proliferation | nih.gov |
| EGFR | Porcine oocytes | Activates phosphorylation | e-jarb.org |
| TrkA | General (as part of brain gangliosides) | Modulates neurotrophin receptor function | nih.gov |
The influence of GD1a extends to downstream signaling cascades involving protein kinases such as Protein Kinase A (PKA) and the Mitogen-Activated Protein Kinase (MAPK) pathway. Research has demonstrated that GD1a can activate a PKA-dependent signaling pathway. nih.gov For example, in oligodendrocyte progenitor cells, GD1a was shown to overcome the inhibitory effects of fibronectin aggregates on cell maturation by activating PKA and increasing the phosphorylation of the transcription factor cAMP response element-binding protein (CREB). nih.gov
Furthermore, a ganglioside-stimulated protein kinase has been identified in the brain, and GD1a is a potent activator of this kinase. nih.gov This activation is dose-dependent and does not require calcium, distinguishing it from other known protein kinases. nih.gov The activation of the MAPK pathway can also be a consequence of GD1a-mediated EGFR activation, as observed in human dermal fibroblasts. nih.gov This highlights the integral role of GD1a in linking extracellular signals to intracellular phosphorylation cascades that control a wide range of cellular processes.
Table 2: GD1a-Mediated Protein Kinase Activation
| Kinase | Cellular Context | Outcome | Reference |
| PKA | Oligodendrocyte progenitor cells | Overcomes inhibition of maturation, phosphorylation of CREB | nih.gov |
| Ganglioside-stimulated protein kinase | Guinea pig brain | Dose-dependent activation | nih.gov |
| MAPK | Human dermal fibroblasts | Activation secondary to EGFR stimulation | nih.gov |
The oligosaccharide chain of GD1a serves as a recognition site for a variety of ligands, including microbial toxins, viruses, and endogenous proteins. nih.govexpasy.org The specificity of these interactions is determined by the precise three-dimensional structure and conformational flexibility of the GD1a headgroup. nih.gov For example, myelin-associated glycoprotein (B1211001) (MAG) specifically binds to GD1a and GT1b, an interaction dependent on the terminal α2-3-linked sialic acid. nih.gov This binding is crucial for maintaining the stability of the axon-myelin unit. nih.gov
The binding of a ligand to GD1a can induce conformational changes in both the ganglioside and the interacting protein. researchgate.net This "induced fit" mechanism is a common theme in carbohydrate-protein recognition. researchgate.net Molecular modeling and dynamics studies have shown that the oligosaccharide chain of GD1a possesses a degree of flexibility that allows it to adapt to the binding surface of its ligand. nih.gov This dynamic nature is essential for its function as a receptor and modulator of cellular signaling. The study of these interactions at an atomic level provides insights into the molecular basis of GD1a's diverse biological roles. researchgate.net
GD1a as a Recognition Motif for Exogenous Agents (e.g., Toxins, Viruses)
The complex carbohydrate structure of GD1a serves as a binding site for various pathogenic agents, facilitating their entry into host cells and subsequent pathology.
GD1a is a key receptor for several potent bacterial toxins. The interaction is highly specific, often forming the initial and essential step for toxin internalization.
Botulinum Neurotoxins (BoNTs): Several serotypes of BoNT, the causative agents of botulism, utilize gangliosides as co-receptors for entry into neurons. BoNT/E, for instance, recognizes and binds to GD1a with a notable affinity, a process crucial for its neurotoxicity. nih.gov X-ray crystallography has revealed that the binding domain of BoNT/E interacts with the oligosaccharide portion of GD1a, with specific residues unique to this serotype contributing to the binding specificity. nih.gov While BoNT/A and BoNT/F also recognize gangliosides, BoNT/E exhibits a stronger affinity for GD1a than BoNT/A. nih.gov Similarly, BoNT/C and a mosaic toxin, BoNT/D-SA, have been shown to bind to GD1a, although their primary ganglioside receptors may differ. st-andrews.ac.uk The interaction between BoNTs and gangliosides like GD1a is a critical first step, often followed by binding to a protein receptor, forming a high-affinity complex that facilitates toxin entry. nih.govnih.gov
Cholera Toxin (CT): The action of cholera toxin, produced by Vibrio cholerae, is classically associated with its high-affinity binding to the ganglioside GM1. thenativeantigencompany.comnih.gov However, the structurally similar GD1a also plays a role, albeit a more complex one. While direct binding of CT to GD1a is significantly weaker than to GM1, GD1a can be converted into GM1 by the action of neuraminidase, an enzyme also secreted by V. cholerae. thenativeantigencompany.compnas.orgnih.gov This enzymatic conversion effectively increases the number of available high-affinity receptors for the toxin on the surface of intestinal epithelial cells. pnas.orgnih.gov Studies using polarized intestinal cell lines have shown that binding to GM1, but not directly to GD1a, leads to the physiological response of chloride secretion. embopress.org This highlights the specific functional properties of GM1 in CT signal transduction that are not shared by GD1a. embopress.org
Interactive Table: GD1a and Bacterial Toxin Interactions
| Toxin | Binding Affinity/Role of GD1a | Key Findings | References |
|---|---|---|---|
| Botulinum Neurotoxin E (BoNT/E) | Acts as a crucial ganglioside receptor. | X-ray crystallography confirms a conserved ganglioside binding site; unique residues in BoNT/E contribute to GD1a specificity. | nih.gov |
| Botulinum Neurotoxin C (BoNT/C) | Binds to GD1a, though GT1b and GD1b are higher affinity. | Utilizes a unique ganglioside binding loop. | st-andrews.ac.uk |
| Cholera Toxin (CT) | Weakly binds directly; acts as a precursor to the primary receptor, GM1. | V. cholerae neuraminidase converts GD1a to GM1, increasing toxin binding sites. Direct binding to GD1a does not trigger a physiological response in intestinal cells. | thenativeantigencompany.compnas.orgnih.govembopress.org |
GD1a also functions as a receptor or attachment factor for several viruses, mediating their entry into host cells.
Rotavirus: The infectivity of certain rotavirus strains is significantly influenced by their interaction with GD1a. For neuraminidase (NA)-sensitive strains like RRV, preincubation with GD1a has been shown to inhibit infectivity. This suggests that GD1a can act as a functional receptor, and its presence on the cell surface is important for viral cell entry beyond simple attachment. The bovine rotavirus UK strain has also been observed to interact specifically with GD1a.
Paramyxovirus: Several members of the Paramyxoviridae family, including Sendai virus (also known as Hemagglutinating Virus of Japan, HVJ) and Newcastle disease virus (NDV), utilize sialic acid-containing gangliosides as receptors. Specific research has identified GD1a as a functional receptor for Sendai virus. When receptor-deficient cells are supplemented with GD1a, they become susceptible to infection. While GD1a shows receptor activity, other gangliosides like GT1b and GQ1b may exhibit higher affinity for Sendai virus. The interaction is mediated by the viral hemagglutinin-neuraminidase (HN) glycoprotein, which recognizes the terminal sialic acid residues of the ganglioside. nih.govst-andrews.ac.uk The density and type of receptor gangliosides, including GD1a, on the host cell surface can influence the susceptibility to infection.
Interactive Table: Viral Glycoprotein Interactions with GD1a
| Virus Family | Specific Virus | Viral Glycoprotein | Role of GD1a | References |
|---|---|---|---|---|
| Reoviridae | Rotavirus | - | Inhibits infectivity of some strains when pre-incubated; acts as a functional receptor for cell entry. | |
| Paramyxoviridae | Sendai Virus (HVJ) | Hemagglutinin-Neuraminidase (HN) | Functions as a receptor, conferring susceptibility to infection. | |
| Paramyxoviridae | Newcastle Disease Virus (NDV) | Hemagglutinin-Neuraminidase (HN) | Shows lower receptor activity compared to other gangliosides. |
Role of GD1a in Cell Adhesion and Migration Processes
Beyond its role as a pathogen receptor, GD1a is intrinsically involved in regulating fundamental cellular behaviors such as adhesion to the extracellular matrix and cell movement.
GD1a can influence how cells attach to components of the extracellular matrix (ECM).
Fibronectin: Studies have shown that gangliosides, including GD1a, can modulate the adhesion of cells to fibronectin-collagen complexes. Specifically, GD1a was found to be one of the more effective inhibitors of fibronectin-mediated cell adhesion, second only to GT1b. This inhibition is not due to blocking the binding of fibronectin to collagen, but rather by preventing the attachment of cells to the pre-formed fibronectin-collagen complex. Conversely, in ganglioside-deficient cells that cannot effectively bind the fibronectin they produce, the addition of exogenous GD1a can restore the binding of fibronectin to the cell surface in a fibrillar pattern. This suggests that GD1a can act as a cell surface receptor for fibronectin.
Vitronectin: The expression levels of GD1a have been correlated with changes in cell adhesion to vitronectin. In a study comparing poorly metastatic and highly metastatic osteosarcoma cell lines, the poorly metastatic cells, which had high levels of GD1a, showed reduced adhesion to vitronectin compared to the highly metastatic cells with low GD1a levels. Furthermore, pretreating the highly metastatic cells with exogenous GD1a significantly decreased their ability to adhere to vitronectin. This inhibitory effect was specific to GD1a, as pretreatment with GM1 had a much smaller effect.
Consistent with its role in cell adhesion, GD1a also influences cell movement and the potential for cells to invade surrounding tissues. Enforced expression of GD1a in highly metastatic osteosarcoma cells, which normally have very low levels of this ganglioside, led to a marked decrease in their serum-induced migration capacity. This reduction in motility correlated with the level of GD1a expression. In a mouse model, cells with enforced GD1a expression failed to form metastatic nodules, unlike the control cells. These findings strongly suggest that GD1a can suppress the metastatic potential of these cancer cells, possibly by inhibiting both cell migration and adhesion to ECM components like vitronectin. Further research has indicated that GD1a can inhibit the motility of cancer cells induced by hepatocyte growth factor (HGF) by suppressing the tyrosine phosphorylation of its receptor, c-Met.
GD1a in Cellular Differentiation and Development (Non-Clinical Context)
GD1a is dynamically expressed during development and plays a significant role in guiding cellular differentiation processes, particularly in the nervous system and for mesenchymal stem cells.
During nervous system development, there is a dramatic increase in the concentration of brain gangliosides, with GD1a levels increasing 12- to 15-fold, coinciding with periods of dendrite formation, axonal growth, and synapse formation. GD1a is one of the most abundant gangliosides in the mature central nervous system and is a major component of axonal membranes. It is thought to mediate interactions between axons and myelin by binding to myelin-associated glycoprotein, which is crucial for the long-term stability and protection of axons.
In the context of stem cells, GD1a is implicated in lineage commitment. For instance, during the osteogenic (bone-forming) differentiation of bone marrow-derived mesenchymal stem cells (BM-MSCs), the expression of GD1a increases significantly. A cell fraction of BM-MSCs that is highly positive for GD1a shows a greater commitment to the osteogenic phenotype compared to a fraction with low GD1a expression. GD1a is believed to promote osteoblast differentiation by enhancing the phosphorylation of the epidermal growth factor receptor (EGFR) in response to EGF. Similarly, during the differentiation of adipose-derived stem cells towards an osteoblastic phenotype, GD1a expression also increases. These findings underscore the role of GD1a as a key regulator in the initial steps of osteoblast differentiation from mesenchymal precursors.
Influence on Stem Cell Differentiation (e.g., Osteogenic, Neuronal)
The ganglioside GD1a is a significant regulator in the differentiation of mesenchymal stem cells (MSCs) into various lineages, most notably osteoblasts (bone cells) and neuronal cells. mdpi.comnih.gov Research indicates that the expression levels of GD1a change dynamically during differentiation processes, suggesting its crucial role in guiding cell fate. nih.govnih.gov
Osteogenic Differentiation:
Multiple studies have demonstrated a marked increase in GD1a expression during the osteogenic differentiation of MSCs derived from various sources, including bone marrow (BM-MSCs), adipose tissue (ADSCs), and dental pulp (DPSCs). mdpi.comresearchgate.net In undifferentiated BM-MSCs, the ganglioside profile is dominated by GM3. nih.gov However, upon induction of osteogenic differentiation, a significant shift occurs: GM3 levels decrease, while levels of GM2, GM1, and particularly GD1a, increase. nih.gov In fact, GD1a shows the highest relative increase in expression during this process, highlighting its importance. nih.gov
Further evidence for GD1a's role comes from studies where MSCs were sorted based on their GD1a expression. Cell fractions with high levels of GD1a (GD1a+) showed a significantly greater expression of osteogenic markers compared to fractions with low GD1a expression (GD1a-), confirming a stronger commitment to the osteogenic lineage. nih.gov The addition of exogenous GD1a to cultures of human bone marrow MSCs undergoing osteogenic differentiation was found to increase the expression of Alkaline Phosphatase (ALP), a key osteogenic marker, at low concentrations (1 μM). nih.gov
The mechanism behind GD1a's influence on osteogenesis involves the activation of specific signaling pathways. In MSCs with a dysfunction in the Lmna gene (which can cause premature aging syndromes affecting the skeleton), the expression of GD1a is significantly reduced, leading to inhibited osteogenic differentiation. nih.gov Treatment of these dysfunctional cells with GD1a restored bone differentiation capabilities by increasing the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is known to promote osteoblast differentiation and bone formation. nih.gov
Table 1: Research Findings on GD1a and Stem Cell Differentiation
| Stem Cell Type | Differentiation Lineage | Key Findings Regarding GD1a | Reference |
|---|---|---|---|
| Bone Marrow Mesenchymal Stem Cells (BM-MSCs) | Osteogenic | GD1a expression shows the highest relative increase during differentiation. GD1a+ cells have a higher commitment to the osteogenic phenotype. | mdpi.comnih.gov |
| Adipose-Derived Stem Cells (ADSCs) | Osteogenic | GD1a expression increases during differentiation into an osteoblastic phenotype. | mdpi.comresearchgate.net |
| Dental Pulp-Derived Stem Cells (hDPSCs) | Osteogenic | Expression of GD1a significantly increases during osteogenic differentiation, potentially playing a more significant role than in ADSCs. | mdpi.comnih.gov |
| Mouse Embryonic Stem Cells (mESCs) | Neuronal | GD1a is reported to induce early neural differentiation. Its expression is detected as embryonic stem cells differentiate into more mature neuronal cells. | nih.govspandidos-publications.com |
| Lmna-mutant Mesenchymal Stem Cells | Osteogenic | GD1a expression is reduced. Exogenous GD1a enhances osteogenic differentiation by activating the ERK1/2 pathway. | nih.gov |
Neuronal Differentiation:
GD1a also plays a role in the complex process of neuronal differentiation. spandidos-publications.com While the ganglioside GD3 is often associated with the initial stages of neurogenesis and the maintenance of neural stem cells, the expression of GD1a becomes detectable as these cells mature further. mdpi.comnih.gov Studies on embryonic stem cells show that GD1a expression emerges as the cells progress from early to later stages of neuronal differentiation. nih.gov This suggests a sequential role for different gangliosides, with GD1a being important for neural maturation. spandidos-publications.com The decrease of ganglioside biosynthesis has been shown to inhibit the early stages of neuronal differentiation of MSCs, underscoring the importance of molecules like GD1a in this process. nih.gov
Regulation of Cellular Proliferation
The ganglioside GD1a is implicated in modulating cell proliferation in various cellular contexts, often by influencing the response to growth factors. nih.govnih.gov Its presence on the cell surface can enhance signaling pathways that drive cell division.
One prominent example is its effect on endothelial cells. In studies using human umbilical vein endothelial cells (HUVEC), preincubation with GD1a was shown to enhance cell proliferation induced by Vascular Endothelial Growth Factor (VEGF). nih.gov Specifically, a 10 µM concentration of GD1a led to a twofold increase in DNA synthesis in response to VEGF. nih.gov This suggests that GD1a can sensitize endothelial cells to growth factors present in their environment, potentially promoting angiogenesis. nih.gov
GD1a also modulates the proliferation of hematopoietic cells. In studies using a monocytic cell line (FDC-P1) that depends on Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for survival and proliferation, the addition of exogenous GD1a enhanced the proliferative response to GM-CSF. nih.gov Conversely, inhibiting the cell's own ganglioside synthesis led to decreased proliferation, a deficit that could be rescued by adding external GD1a. nih.gov The proposed mechanism involves an increase in the expression of the GM-CSF receptor alpha-subunit (GMRα) and the co-localization of GD1a with the receptor on the cell surface, thereby enhancing the signaling cascade that promotes proliferation. nih.gov
Table 2: Research Findings on GD1a and Cellular Proliferation
| Cell Type | Context / Stimulus | Effect of GD1a | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | Vascular Endothelial Growth Factor (VEGF) | Enhances VEGF-induced cell proliferation; a 10 µM concentration caused a twofold increase in DNA synthesis. | nih.gov |
| FDC-P1 (Murine Myeloid Precursor Cell Line) | Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Enhances GM-CSF-induced proliferation. Restores proliferation when endogenous ganglioside synthesis is inhibited. | nih.gov |
| Tumor Cells | General | Considered a useful differentiation marker of tumor cell growth. | sigmaaldrich.com |
Methodological Approaches and Research Tool Development
High-Resolution Structural Analysis of GD1a and Its Complexes
To comprehend the function of GD1a, it is essential to understand its three-dimensional structure and how it is influenced by its environment and interactions with other molecules. High-resolution techniques provide atomic-level insights into the conformation of the GD1a glycan headgroup and its arrangement in membranes and protein complexes.
X-ray Crystallography of Glycan-Protein Complexes
X-ray crystallography is a powerful technique used to determine the precise atomic structure of molecules, including complex biological assemblies like proteins bound to their glycan ligands. youtube.com The process involves growing crystals from a purified sample of the glycan-protein complex. youtube.com These crystals are then exposed to a focused beam of X-rays, which diffract into a specific pattern based on the arrangement of atoms within the crystal. youtube.com By analyzing this diffraction pattern, scientists can calculate an electron density map and build a three-dimensional model of the molecule. youtube.com
While high-resolution crystal structures for numerous protein-glycan complexes exist, specific structures featuring GD1a are less common in public databases. However, studies on analogous gangliosides, such as GM1, provide critical insights into how ganglioside headgroups are recognized by proteins. For instance, grazing-incidence X-ray diffraction (GIXD) studies on mixed monolayers of the ganglioside GM1 and phospholipids (B1166683) have shown that the ganglioside can be accommodated within a host lipid monolayer without significantly distorting the lipid packing. nih.gov Such findings suggest that the oligosaccharide headgroups extend from the membrane surface, making them available for protein binding, a principle that also applies to GD1a. nih.gov This methodology is crucial for understanding the specific molecular interactions that mediate protein recognition of ganglioside-rich membrane domains. nih.gov
Cryo-Electron Microscopy for Membrane-Associated Structures
Cryo-electron microscopy (cryo-EM) has become an indispensable tool for visualizing the architecture of biological membranes and the structures of membrane-associated proteins in a near-native state. nih.gov The technique involves flash-freezing biological samples in a thin layer of vitreous (non-crystalline) ice, which preserves their structure. nih.gov These frozen samples are then imaged using an electron microscope. nih.gov
Cryo-EM is particularly valuable for studying gangliosides like GD1a as it can reveal their influence on the collective properties of the membrane. nih.gov The method can resolve differences in membrane thickness with angstrom-level precision and discern the lateral organization of ordered and disordered lipid domains (rafts). nih.gov This allows for the direct visualization of how GD1a contributes to the formation of membrane microdomains. nih.govbiorxiv.org Furthermore, cryo-EM can determine the structures of large protein complexes, such as viral particles or protein pores, as they interact with and embed within GD1a-containing membranes, providing a detailed view of the complex network of protein-lipid interactions. biorxiv.org
Molecular Dynamics Simulations and Computational Modeling
Molecular dynamics (MD) simulations offer a powerful computational approach to study the conformation and dynamics of GD1a within a membrane environment at an atomic level. tandfonline.com These simulations model the movements and interactions of every atom in a system over time, based on the principles of classical mechanics. tandfonline.com By simulating GD1a embedded in a hydrated phospholipid bilayer, researchers can gain insights into its preferred conformation, flexibility, and its effect on the local membrane structure. tandfonline.comnih.gov
MD simulations of GD1a have revealed that the oligosaccharide chain is highly flexible and its conformation is stabilized by a network of intramolecular hydrogen bonds. tandfonline.com A key finding is that the terminal sialic acid residue tends to be more exposed to the surrounding solvent compared to the internal one, which has significant implications for its accessibility to binding proteins. tandfonline.com Simulations also show that the presence of a single GD1a molecule can induce local disorder in the packing of both the acyl chains and head groups of neighboring phospholipid molecules. tandfonline.com These computational studies provide a dynamic picture that complements static experimental data, helping to interpret how the structure of GD1a facilitates its biological functions. nih.gov
Table 1: Summary of Molecular Dynamics (MD) Simulation Studies on GD1a Ganglioside This table summarizes the parameters and key findings from representative molecular dynamics simulation studies of GD1a.
| Study Focus | Simulation System | Key Findings | Reference |
|---|---|---|---|
| Conformation and membrane effects of GD1a | Single GD1a in a fully hydrated DMPC lipid bilayer | Terminal sialic acid is more exposed than the internal one. GD1a induces local disorder in the lipid bilayer's acyl chains and head groups. | tandfonline.com |
| Influence of O-acetylation on GD1a conformation | GD1a oligosaccharide chain fragments in water and DMSO | 9-O-acetylation of the terminal sialic acid does not significantly alter the overall conformation of the ganglioside. The internal N-acetylneuraminic acid reduces chain flexibility. | nih.gov |
Biochemical and Biophysical Techniques for Interaction Studies
Quantifying the binding affinity, kinetics, and thermodynamics of GD1a interactions is fundamental to understanding its role as a cellular receptor and signaling modulator. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are at the forefront of this research.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time analysis of biomolecular interactions. nih.govnicoyalife.com In a typical SPR experiment to study GD1a interactions, the ganglioside (or liposomes containing it) is immobilized on the surface of a sensor chip, acting as the "ligand". nicoyalife.com A solution containing the potential binding partner, the "analyte," is then flowed over the chip surface. nih.gov Binding between the analyte and the immobilized GD1a causes a change in the refractive index at the surface, which is detected as a change in the SPR signal and recorded in a sensorgram. nih.gov
This method provides detailed kinetic information about the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). bioradiations.com From these values, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. nicoyalife.com SPR is a powerful tool for screening potential binding partners and for detailed characterization of the specificity and affinity of protein-ganglioside interactions under conditions that can mimic a physiological environment. nicoyalife.comnih.gov
Table 2: Representative Data from a Surface Plasmon Resonance (SPR) Experiment This table illustrates the type of kinetic and affinity data obtained from SPR analysis. The values are hypothetical and for representative purposes only.
| Analyte (Protein) | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (M) |
|---|---|---|---|---|
| Protein X | GD1a-containing Liposomes | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| Protein Y | GD1a-containing Liposomes | 3.2 x 10⁴ | 5.1 x 10⁻³ | 1.6 x 10⁻⁷ |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. units.itmalvernpanalytical.com This provides a complete thermodynamic profile of the interaction in a single experiment. nih.gov In an ITC experiment, a solution of the ligand (e.g., a protein that binds GD1a) is titrated in small aliquots into a sample cell containing a solution of GD1a, typically incorporated into liposomes or micelles. units.itmalvernpanalytical.com
Each injection of the ligand causes a small heat change, which is measured by the highly sensitive calorimeter. malvernpanalytical.com As the GD1a molecules become saturated with the ligand, the heat change per injection diminishes. units.it The resulting data are plotted as heat change versus the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the binding stoichiometry (n), the binding constant (Ka, the inverse of KD), and the enthalpy of binding (ΔH). malvernpanalytical.comnih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a full picture of the thermodynamic forces driving the interaction. nih.gov
Table 3: Thermodynamic Parameters of GD1a Interaction with Phosphatidylethanolamine (PE) Membranes This table presents data from a study using calorimetry to investigate the interaction and phase behavior of GD1a within PE liposomes.
| Parameter | Value | Interpretation |
|---|---|---|
| Phase Transition Temperature Range | 15–25 °C | Indicates the temperature range for the gel-to-liquid crystalline phase transition of the PE-GD1a mixture. |
| Enthalpy Change (ΔH) of Transition | Linearly dependent on GD1a concentration up to 10.0 mol% | The high enthalpy change (37 kcal/mol of GD1a) suggests the formation of a structured complex between PE and GD1a. |
| Proposed Stoichiometry | ~6 PE molecules per 1 GD1a molecule | Suggests the presence of semi-fluid domains containing a defined ratio of PE and ganglioside molecules. |
Cell-Based Assays and In Vitro Model Systems for Functional Studies
Glycan microarrays are a high-throughput platform used to screen the binding specificity of glycan-binding proteins (GBPs), such as lectins, antibodies, and toxins, against a large library of carbohydrate structures. cncb.ac.cn For ganglioside research, these arrays are invaluable for identifying specific interactions that mediate biological processes.
Recently, a comprehensive panel of 24 natural ganglioside glycans, including the a-series (like GD1a), b-series, and c-series, was synthesized and used to construct a microarray. nih.gov This microarray was employed to investigate the binding specificity of Siglec-7 and Siglec-9, which are immune checkpoint-like glycan recognition proteins. nih.gov The results from such arrays can identify specific ganglioside ligands for these receptors, paving the way for studies on their roles in immunomodulation. nih.gov
Antigen microarrays containing a collection of ganglioside and phospholipid antigens are also commercially available. genecopoeia.com These arrays can be used to detect autoantibodies in patient samples, which are associated with various neurological autoimmune diseases. genecopoeia.com Such high-throughput screening methods, which can be automated, are essential for identifying hits from large compound libraries in drug discovery and for diagnostic purposes. nih.govmalvernpanalytical.com
Flow cytometry and immunostaining are fundamental techniques for visualizing and quantifying the expression of specific molecules on the cell surface. Using fluorescently labeled antibodies or lectins that specifically bind to GD1a, researchers can analyze its distribution and abundance in different cell populations.
For example, flow cytometric analysis was used to identify and sort human bone marrow mesenchymal stem cells (hBMSCs) based on their GD1a expression. nih.gov This led to the isolation of GD1a-highly positive and GD1a-poorly positive cell fractions, which were then shown to have different commitments toward the osteogenic phenotype. nih.gov In another study, fluorescence-activated cell sorting (FACS) analysis demonstrated that pre-incubation with GD1a blunted the lipopolysaccharide (LPS)-induced upregulation of co-stimulatory molecules like CD80 and CD86 on human dendritic cells. nih.gov
Immunocytochemistry and immunohistochemistry, using high-affinity IgG monoclonal antibodies, have also been employed to re-examine the immunolocalization of GD1a in brain tissue. nih.gov These studies revealed that, contrary to previous reports using IgM antibodies, new IgG antibodies showed avid binding to granule neurons in brain tissue sections and cell cultures, providing a more accurate picture of GD1a distribution. nih.gov Fluorescent derivatives of bacterial toxins that use GD1a as a receptor, such as the Escherichia coli heat-labile toxin LT-IIb, can also serve as probes to detect the presence or absence of GD1a on the cell surface. nih.gov
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. In the context of GD1a research, it is crucial for investigating the downstream effects of GD1a on intracellular signaling pathways, particularly changes in protein expression and phosphorylation states. To ensure the accuracy of these analyses, loading controls such as Beta-Actin or ERK1/2 are used to confirm that any observed differences are due to altered protein expression and not experimental errors. nih.govbio-rad-antibodies.com
Studies have shown that treatment of mesenchymal stem cells (MSCs) from Lmna mutant mice with GD1a leads to an increase in the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov This activation of the ERK1/2 pathway was associated with enhanced osteogenesis. nih.gov Similarly, Western blot analysis revealed that treating mouse FBJ osteosarcoma cells with GD1a increased the expression of caveolin-1 (B1176169). researchgate.net This upregulation of caveolin-1 was linked to the negative regulation of hepatocyte growth factor (HGF) expression and the suppression of MET phosphorylation, thereby influencing cell motility and metastatic potential. researchgate.net
Table 2: Effects of GD1a on Protein Expression and Phosphorylation
| Cell Type | Effect of GD1a Treatment | Affected Protein/Pathway | Detection Method | Reference |
|---|---|---|---|---|
| Lmna mutant Mesenchymal Stem Cells | Increased Phosphorylation | p-ERK1/2 | Western Blot | nih.govnih.gov |
| Mouse FBJ Osteosarcoma Cells | Increased Expression | Caveolin-1 | Western Blot | researchgate.net |
| Mouse FBJ Osteosarcoma Cells | Suppressed Phosphorylation | MET | Western Blot | researchgate.net |
Traditional two-dimensional (2D) cell culture on flat plastic surfaces fails to replicate the complex architecture and cell-cell interactions of living tissues. csmres.co.uk Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment for studying cellular behavior. csmres.co.ukyoutube.comuni-heidelberg.de These models are increasingly being adopted to study disease and screen for therapeutic compounds. youtube.com
In the field of glycobiology, 3D culture systems are essential for understanding the role of gangliosides in development and disease. For instance, human bone marrow mesenchymal stem cells have been maintained in a 3D pellet culture to induce differentiation toward chondrocytes, a process where cell surface gangliosides are likely to play a role. nih.gov Organoid models, which are self-organizing 3D structures that recapitulate key aspects of organ structure and function, hold immense promise for ganglioside research. youtube.com For example, gastric organoids have been used to identify novel signaling domains and to study infection by pathogens. youtube.com
While specific studies focusing on GD1a within organoid models are still emerging, the application of these advanced culture systems will be critical. They will enable researchers to investigate the function of GD1a in complex processes like neurogenesis, axon-myelin interactions, and tumorigenesis in a context that more closely mimics the in vivo state. The ability to grow patient-derived organoids could also pave the way for personalized medicine approaches targeting GD1a-related pathways.
Structure Activity Relationships and Design of Gd1a Ganglioside Analogs
Impact of Glycan Modifications on Biological Activity
The biological specificity of GD1a is largely dictated by its complex carbohydrate headgroup and its lipid anchor. Modifications to either of these moieties can significantly alter its interactions and functions.
The number and linkage of sialic acid residues are critical determinants of GD1a's binding specificity. As a disialoganglioside, GD1a features two sialic acid residues that create a distinct epitope for interaction with various proteins. biosynth.com A prime example of this specificity is the interaction with Myelin-Associated Glycoprotein (B1211001) (MAG, Siglec-4), a protein crucial for maintaining axon-myelin stability. nih.govnih.gov
Detailed biochemical analyses have revealed that MAG binding to gangliosides is critically dependent on the terminal α2-3-linked sialic acid present on the NeuAcα2-3Galβ1-3GalNAc arm of the glycan chain. nih.gov Consequently, MAG binds effectively to GD1a and GT1b, which possess this terminal sialic acid, but not to gangliosides like GM1 or GD1b, which lack it. nih.gov This specificity underscores how the precise arrangement of sialic acid dictates molecular recognition events at the cell surface.
The total sialic acid content also plays a role. The presence of two sialic acid residues, as in GD1a, contributes to a strong anionic charge that influences the conformation of the glycan chain and its interaction with binding partners and the surrounding membrane environment. nih.gov The conversion of GD1a to the monosialylated GM1 via sialidases eliminates a key recognition site for certain proteins and pathogens. sigmaaldrich.com
| Ganglioside | Sialic Acid Structure | Binding to Myelin-Associated Glycoprotein (MAG) | Reference |
|---|---|---|---|
| GM1 | Monosialo (lacks terminal α2-3 sialic acid) | No | nih.gov |
| GD1a | Disialo (contains terminal α2-3 sialic acid) | Yes | nih.gov |
| GD1b | Disialo (lacks terminal α2-3 sialic acid) | No | nih.gov |
| GT1b | Trisialo (contains terminal α2-3 sialic acid) | Yes | nih.gov |
While the glycan headgroup of GD1a is responsible for specific molecular recognition, the ceramide moiety is essential for its integration into the plasma membrane and for modulating the presentation of the glycan. nih.govacs.org The hydrophobic ceramide, composed of a long-chain sphingosine (B13886) base and an N-linked fatty acid, anchors the ganglioside in the outer leaflet of the cell membrane. nih.govnih.gov
The structure of the ceramide itself can influence the ganglioside's function. Variations in the length and saturation of the fatty acid chain and the sphingoid base affect how GD1a partitions into membrane microdomains, or "lipid rafts," which are enriched in sphingolipids and cholesterol. nih.gov This localization is critical for GD1a's ability to modulate the activity of nearby membrane proteins, such as receptor tyrosine kinases. nih.gov
Furthermore, research has shown that the ceramide composition of gangliosides, including GD1a, can differ significantly between different cell types, such as motor and sensory nerves. nih.gov For instance, GD1a from human motor nerves contains a higher proportion of d20:1 sphingoid base compared to sensory nerves, which predominantly feature the d18:1 base. nih.gov These structural differences in the lipid anchor likely influence the orientation and presentation of the GD1a glycan epitope on the cell surface, potentially contributing to the differential susceptibility of motor versus sensory nerves to certain autoimmune attacks. nih.govnih.gov
| Nerve Type | Major Long-Chain Base in GD1a Ceramide | Predominant Fatty Acids in GD1a Ceramide | Reference |
|---|---|---|---|
| Human Motor Nerve | d18:1 and d20:1 | C16-C18 | nih.gov |
| Human Sensory Nerve | d18:1 | Long-chain fatty acids | nih.gov |
Engineering of GD1a Derivatives for Enhanced Research Utility
The synthesis of modified GD1a analogs and derivatives has become a powerful tool for dissecting its biological functions and for developing new diagnostic and research methodologies.
To visualize the dynamics of GD1a in the membranes of living cells, researchers have designed and synthesized fluorescently labeled probes. nih.gov A common strategy involves attaching a fluorescent dye to the ganglioside. The design of these probes is critical to ensure that the fluorescent tag does not interfere with the natural behavior of the ganglioside. nih.gov
Studies have shown that labeling the terminal hydroxyl group of the glycan chain with a hydrophilic dye is an effective approach. nih.gov This placement minimizes disruption of the ganglioside's ability to interact with other raft-associated molecules. These fluorescent probes have been instrumental in single-molecule imaging studies, which allow for the direct observation of GD1a's diffusion and interactions within the plasma membrane, providing insights into the formation and dynamics of lipid rafts. nih.gov
Immobilizing GD1a onto solid surfaces is a widely used technique for studying its binding interactions with proteins, toxins, and pathogens in a controlled, cell-free environment. biosynth.com This method is central to biosensing and affinity assays, such as enzyme-linked immunosorbent assays (ELISA). nih.gov
For example, to investigate the role of gangliosides in viral entry, researchers have coated ELISA plates with GD1a to test the binding of viral capsid proteins. nih.gov In one study, this approach demonstrated that the Hepatitis A virus capsid binds specifically to immobilized GD1a, particularly at an acidic pH of 5.5, which mimics the environment of late endosomes. nih.gov This type of assay is invaluable for identifying receptors, screening for binding inhibitors, and quantifying the affinity of interactions. It has also been used to study the binding of anti-ganglioside antibodies found in autoimmune neuropathies like Guillain-Barré syndrome. nih.gov
The chemical synthesis of GD1a analogs with specific modifications allows for a detailed exploration of structure-activity relationships and the development of molecules with potential therapeutic value. nih.govnih.gov By systematically altering different parts of the GD1a molecule, scientists can pinpoint the exact epitopes required for a particular biological interaction.
For instance, to understand the basis of motor nerve selectivity in certain autoimmune neuropathies, various derivatives of GD1a were created by chemically modifying the sialic acid residues. nih.gov These modifications included creating amides, esters, and alcohols at different positions on the sialic acid. By testing the binding of different anti-GD1a antibodies to this panel of derivatives, researchers could map the critical epitopes recognized by antibodies that specifically target motor axons. nih.gov This approach provides insight into disease mechanisms and can aid in the development of more specific diagnostic tools. nih.gov
| GD1a Derivative (Modified Sialic Acid) | Purpose of Synthesis | Reference |
|---|---|---|
| GD1a NeuAc 1-amide | To probe the fine binding specificity of anti-GD1a monoclonal antibodies and patient sera. | nih.gov |
| GD1a NeuAc ethyl ester | ||
| GD1a NeuAc 1-alcohol | ||
| GD1a NeuAc 1-methyl ester | ||
| GD1a NeuAc 7-alcohol | ||
| GD1a NeuAc 7-aldehyde |
Emerging Research Directions and Future Perspectives in Gd1a Glycobiology
Interplay of GD1a with the Glycocalyx and Extracellular Matrix
Gangliosides are anchored in the outer leaflet of the plasma membrane, with their complex carbohydrate portions extending into the extracellular space, forming a critical part of the glycocalyx. nih.gov This "sweet husk" of the cell is a dense, gel-like matrix that is active in various cellular processes, including cell-cell communication and signal transduction. nih.gov GD1a, within this matrix, does not act in isolation but engages in complex interactions with surrounding molecules, including proteins of the extracellular matrix (ECM).
The interplay between GD1a and the ECM is crucial for regulating cellular adhesion and signaling. nih.govnih.gov Research has shown that the expression pattern of gangliosides, including GD1a, can be dependent on the specific ECM proteins a cell is interacting with, such as fibronectin or collagen I. nih.gov For instance, GD1a has been identified as a key player in overcoming the inhibitory effects of aggregated fibronectin on the maturation of oligodendrocyte progenitor cells (OPCs). nih.gov In demyelinating diseases like multiple sclerosis, fibronectin aggregates can accumulate in lesions and impede remyelination; however, the exogenous addition of GD1a was found to counteract this inhibition by activating a protein kinase A (PKA)-dependent signaling pathway. nih.gov This finding highlights a significant functional interplay where GD1a directly modulates cell behavior in response to signals from the ECM.
Furthermore, GD1a's role extends to mediating cell-cell recognition by acting as a receptor for glycan-binding proteins (lectins) on adjacent cells. nih.gov This sugar-specific recognition is fundamental to processes ranging from immune surveillance to nervous system development. nih.gov For example, GD1a can enhance vascular endothelial growth factor (VEGF)-induced signaling by increasing the expression of its receptor (VEGFR-2), thereby promoting the proliferation of vascular endothelial cells. nih.gov This modulatory role underscores the importance of GD1a's position within the glycocalyx, where it can influence the responsiveness of critical signaling receptors embedded in the plasma membrane. nih.gov
Advanced Omics Approaches for Ganglioside Profiling (e.g., Glycomics, Lipidomics)
The structural complexity and amphiphilic nature of gangliosides like GD1a present significant analytical challenges. nih.gov Traditional methods such as thin-layer chromatography often lack the necessary resolution and sensitivity for comprehensive analysis. mdpi.com The advent of advanced "omics" technologies, particularly glycomics and lipidomics powered by mass spectrometry (MS), has revolutionized the study of gangliosides. mdpi.com
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone for "gangliosidomics". mdpi.comnih.gov These methods allow for the sensitive and quantitative analysis of dozens or even hundreds of ganglioside species from complex biological samples like tissues, cells, or serum. nih.govacs.org Researchers have developed optimized LC-MS protocols that enable the separation of ganglioside isomers, which is crucial as isomers like GD1a and GD1b can have distinct biological functions. mdpi.commdpi.com
Several MS-based strategies are employed for detailed ganglioside profiling:
Direct Infusion "Shotgun" Lipidomics: This high-throughput method allows for the rapid quantification of major ganglioside classes (GM1, GD1, GT1, GQ1) and their biosynthetic intermediates from small sample amounts. nih.gov While it is less effective at separating isomers compared to LC-MS, its speed is advantageous for large-scale studies. nih.gov
Multi-Stage Mass Spectrometry (MSn): Techniques like electrospray ionization high-capacity ion-trap MSn provide detailed structural elucidation. nih.gov By performing multiple rounds of fragmentation, researchers can determine the complete oligosaccharide sequence, the site of sialic acid attachment, and the composition of the ceramide lipid tail. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS: This technique is particularly useful for analyzing gangliosides directly from tissue sections (MALDI Imaging Mass Spectrometry) or from complex mixtures. mdpi.comresearchgate.net Different matrices and the addition of co-matrices or metal ions can be used to enhance ionization and differentiate between isomers. mdpi.com
These omics approaches are critical for understanding how ganglioside profiles, including the abundance of GD1a, change during development, disease progression, and in response to therapeutic interventions. nih.govnih.gov For example, a multiplexed LC-MS/MS method targeting 84 different ganglioside and glycosphingolipid species has been developed to diagnose and monitor metabolic disorders like GM2-gangliosidosis. nih.gov
| Omics Technique | Primary Application for GD1a Analysis | Key Findings/Advantages | Reference |
|---|---|---|---|
| LC-MS/MS | Quantitative profiling and isomeric separation of gangliosides in cell lines and serum. | Enables separation of isomers (e.g., GD1a/GD1b). Allows monitoring of entire metabolic pathways. High sensitivity and throughput. | mdpi.comnih.gov |
| Direct Infusion "Shotgun" MS | High-throughput quantitative analysis of ganglioside classes in CNS tissue. | Rapid analysis of large sample numbers. Reveals changes in ganglioside lipidome during myelination. | nih.gov |
| MALDI-TOF/TOF-MS | Structural analysis and isomer differentiation. Imaging mass spectrometry of tissues. | Can distinguish between linkage isomers (α2,3- vs. α2,8-linked sialic acids). Enables spatial mapping of GD1a in tissues. | mdpi.comresearchgate.net |
| Multi-Stage MS (MSn) | Detailed structural characterization of the glycan and ceramide moieties. | Provides complete structural elucidation, including sequence and linkage, from a single species. | nih.gov |
Novel Methodologies for In Situ Analysis of Ganglioside Dynamics
Understanding the function of GD1a requires not only knowing its structure and abundance but also its dynamic behavior within the living cell membrane. nih.govnih.gov Gangliosides are key components of lipid rafts, which are dynamic microdomains in the plasma membrane that serve as platforms for cell signaling. nih.govnih.gov Investigating how GD1a moves, clusters, and interacts with other molecules in real-time is a major frontier in cell biology.
A significant challenge has been the lack of tools to visualize gangliosides in living cells without perturbing their natural behavior. nih.govnih.gov To address this, researchers have developed innovative fluorescent ganglioside probes. nih.gov These probes are synthesized chemically to mimic native gangliosides like GD1a, ensuring they partition into lipid rafts and exhibit similar binding affinities as their parent molecules. nih.gov
Using these probes, advanced microscopy techniques are applied to track ganglioside dynamics:
Single-Molecule Imaging: Techniques like total internal reflection fluorescence microscopy (TIRF) allow for the visualization and tracking of individual fluorescently-labeled ganglioside molecules in the plasma membrane of living cells. nih.gov This has revealed that gangliosides dynamically associate with and dissociate from protein-rich raft domains. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET experiments can measure the proximity between molecules on a nanometer scale. This has been used to show that a bacterial toxin subunit, which binds to GD1a, can induce the clustering of GD1a with Toll-like receptor 2 (TLR2), providing a mechanism for signal activation. nih.gov
Clickable Photoaffinity Probes: A cutting-edge approach involves synthesizing bifunctional ganglioside probes that incorporate both a photo-reactive group and a "clickable" chemical handle. acs.org When introduced into live cells, these probes can be cross-linked to nearby interacting proteins upon light activation. The "click" handle is then used to isolate these protein partners for identification by proteomic mass spectrometry, revealing the "ganglioside interactome" in its native environment. acs.org
These methodologies are moving the field from static snapshots to dynamic movies of ganglioside function, providing unprecedented insights into how GD1a participates in the real-time organization and regulation of the cell surface. moleculardevices.com
Development of Computational Models for Predicting Glycoconjugate Function
The experimental analysis of glycoconjugates is often complemented by computational modeling, which provides a powerful lens to understand their structure, dynamics, and interactions at an atomic level. tandfonline.comnih.gov Molecular dynamics (MD) simulations, in particular, have become an invaluable tool for studying complex biomolecules like GD1a. tandfonline.comnih.gov
MD simulations model the physical movements of atoms and molecules over time based on a force field, which is a set of parameters derived from quantum mechanics that describes the potential energy of the system. youtube.comyoutube.com By simulating GD1a embedded in a model lipid bilayer with explicit water molecules, researchers can gain insights that are difficult to obtain experimentally: tandfonline.comtandfonline.com
Membrane Perturbation: The presence of a GD1a molecule is not passive; simulations indicate that it can induce local disorder in the packing of the surrounding lipid molecules in the membrane. tandfonline.comtandfonline.com
Interaction Prediction: Computational models are used to study the binding of GD1a to proteins, such as bacterial toxins. nih.gov By calculating binding free energies and analyzing interaction interfaces, these models can predict which ganglioside is a better receptor for a given protein and identify the key amino acid and sugar residues involved in the interaction. nih.gov
Beyond single-molecule simulations, systems biology approaches aim to model entire biosynthesis pathways. nih.gov By creating computational models of the network of enzymes (glycosyltransferases) that build glycans, researchers hope to predict the final glycan profile of a cell under different conditions. nih.gov While these models are still in development, especially for complex gangliosides, they represent a future direction for rationally engineering the glycosylation state of cells and therapeutic proteins. nih.govharvard.edu The ultimate goal is to develop a first-principles, physics-based theory that can reliably predict the relationship between a chemical structure and its efficacy or toxicity under physiological conditions. acs.org
Unexplored Biological Roles and Molecular Partners of GD1a Derivatives
While much is known about GD1a, research continues to uncover new functions and interaction partners, expanding our view of its biological significance. The diverse structures of gangliosides, arising from variations in both the glycan headgroup and the ceramide lipid tail, suggest a vast functional landscape that is still being mapped. nih.gov
Recent discoveries have pointed to several emerging roles for GD1a:
Innate Immunity: GD1a has been identified as an essential coreceptor for Toll-like receptor 2 (TLR2) in the recognition of certain bacterial toxins. nih.gov The toxin subunit acts as a bridge, and only when it binds to GD1a can it effectively recruit and activate the TLR2 signaling pathway. This establishes a novel role for GD1a in pathogen sensing and immune activation. nih.gov
Viral Infection: Some viruses utilize gangliosides as receptors for cell entry. Studies have shown that cells lacking functional ganglioside receptors are resistant to infection by polyomavirus, but infectibility can be restored by the addition of exogenous GD1a. nih.gov This indicates that GD1a can serve as a specific functional binding site for viral particles, mediating their internalization. nih.gov
Nervous System Repair: Beyond its developmental roles, GD1a is implicated in regenerative processes. Its ability to overcome fibronectin-mediated inhibition of oligodendrocyte maturation suggests a potential therapeutic role in promoting remyelination in diseases like multiple sclerosis. nih.gov
The search for novel molecular partners of GD1a is being accelerated by new technologies. The use of clickable photoaffinity probes is a prime example, enabling the unbiased identification of proteins that interact with GD1a in living cells. acs.org Initial studies using this approach have revealed that gangliosides engage with a wide array of proteins, including transmembrane transporters and cell adhesion molecules like integrins and cadherins. acs.org
Furthermore, the study of O-acetylated derivatives of gangliosides is another emerging frontier. mdpi.com This common modification of sialic acids can create or mask recognition sites, potentially altering the biological activity of the parent ganglioside. The development of methods to specifically detect and characterize these derivatives, such as O-acetylated GD1a, will likely uncover yet unknown functions and interaction partners. mdpi.com
Q & A
Q. What structural features of GD1a Ganglioside sugar-β-NAc-sp1-NH2 are critical for its biological activity in osteogenesis?
GD1a's oligosaccharide core, particularly the Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ motif, is essential for binding to cell surface receptors like ERK1/2. The terminal sialic acid residues and β-NAc-sp1-NH2 linker influence solubility and stability in aqueous solutions, which are critical for in vitro assays. Structural modifications (e.g., truncation of sialic acids) reduce osteogenic activity, as shown by Alizarin Red staining and RT-PCR analysis of bone differentiation markers .
Q. What standardized protocols are recommended for assessing GD1a's osteogenic effects in vitro?
- Cell culture : Use bone marrow-derived mesenchymal stem cells (BMSCs) in differentiation media containing 10% FBS, 50 μg/mL vitamin C, and 10 mM β-glycerophosphate. Replace media every 3 days.
- Treatment : Add GD1a (3 μg/mL) to culture media for 14–21 days.
- Outcome measures :
- Calcium deposition : 1% Alizarin Red S staining at pH 4.2, quantified via spectrophotometry at 562 nm .
- Gene expression : RT-PCR for BMP-2, osteocalcin, and GAPDH (normalization control) .
Q. How can GD1a be reliably detected and quantified in biological samples?
- Immunoassays : Line blot assays using anti-GD1a IgM antibodies (sensitivity: 1 ng/mL) are validated for serum analysis in neurological disorders .
- Mass spectrometry : LC-MS/MS with a C18 column and negative-ion mode for ganglioside profiling. Use GD1a sodium salt (CAS 12707-58-3) as a reference standard .
Advanced Research Questions
Q. How does GD1a rescue osteogenesis in Lmna-deficient models, and what are the key signaling pathways involved?
GD1a restores ERK1/2 phosphorylation in LmnaDhe/+ BMSCs, bypassing lamin A/C-dependent nuclear signaling. Key steps:
- In vitro : siRNA knockdown of Lamin A/C in BMSCs followed by GD1a treatment (3 μg/mL). U0126 (MEK inhibitor) abolishes ERK1/2 activation, confirming pathway specificity .
- In vivo : Intraperitoneal GD1a (30 mg/kg, twice weekly for 7 weeks) increases trabecular bone volume (μCT analysis) in LmnaDhe/+ mice by 40% compared to untreated mutants .
Q. What synthetic strategies address the challenges in producing GD1a derivatives with functionalized termini (e.g., β-NAc-sp1-NH2)?
- Neighboring group participation : Protect the C-2 hydroxyl of glycosyl donors with esters to form 1,2-trans-linkages via dioxolenium ion intermediates. This ensures β-configuration for glucose/galactose residues .
- Functionalization : Conjugate the terminal amine (Linker-NH2) using EDC/NHS chemistry. For azide-terminated analogs (e.g., Linker-N3), perform click chemistry with alkyne-modified probes .
Q. How does GD1a modulate host-pathogen interactions, and what experimental models validate its role as a receptor?
GD1a serves as a co-receptor for polyomavirus (Py) entry:
- Mechanism : GD1a sorts Py from endolysosomes to the endoplasmic reticulum (ER) via pH-dependent trafficking. CRISPR-Cas9 knockout of GD1a in HeLa cells reduces Py infectivity by 90% .
- Binding assays : Glycan arrays show strong Py binding to GD1a (Kd = 10 nM) compared to GM1a (Kd = 50 nM). Non-covalent arrays using ganglioside probes confirm specificity .
Q. What discrepancies exist in GD1a’s role across disease models, and how can they be resolved methodologically?
- Synucleinopathies : GD1a levels inversely correlate with α-synuclein aggregation in aged mice. However, GM1 (not GD1a) directly inhibits fibrillation in vitro.
- Resolution : Use lipidomics to track GD1a spatial distribution in neuronal membranes and proximity ligation assays to map α-synuclein interactions .
- Autoimmune neuropathy : Anti-GD1a IgM correlates with acute motor axonal neuropathy (AMAN), but not all patients show this association.
- Resolution : Combine line blot assays with cell-based complement fixation tests to distinguish pathogenic vs. non-pathogenic antibodies .
Methodological Recommendations
- Data validation : Include both siRNA knockdown and pharmacological inhibitors (e.g., U0126 for ERK1/2) to confirm pathway specificity .
- Dosage optimization : For in vivo studies, test GD1a at 5–30 mg/kg via IP injection and monitor bone density changes weekly using μCT .
- Structural analysis : Use MALDI-TOF MS and 2D-NMR (HSQC, TOCSY) to verify synthetic GD1a derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
